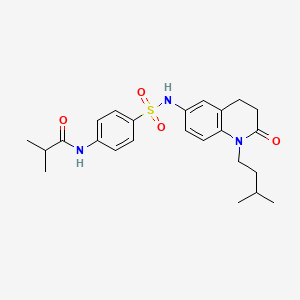

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[4-[[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-16(2)13-14-27-22-11-8-20(15-18(22)5-12-23(27)28)26-32(30,31)21-9-6-19(7-10-21)25-24(29)17(3)4/h6-11,15-17,26H,5,12-14H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRSOYHZQDIHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

Introduction of the Isopentyl Group: The isopentyl group is introduced through alkylation reactions, often using isopentyl bromide and a suitable base such as potassium carbonate.

Sulfamoylation: The sulfamoyl group is added by reacting the quinoline derivative with sulfamoyl chloride in the presence of a base like triethylamine.

Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst.

Formation of the Isobutyramide Moiety: The final step involves the amidation reaction, where the phenylsulfamoylquinoline derivative is reacted with isobutyryl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, triethylamine.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives with alcohol or amine functionalities.

Substitution: Substituted sulfamoyl derivatives.

Scientific Research Applications

Enzyme Inhibition

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide has shown promising results in inhibiting specific enzymes. For instance:

- Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter levels.

- Lipoxygenase Modulation : It also exhibits activity against lipoxygenase, suggesting its potential use in anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial cell membranes or intracellular targets, leading to inhibition of growth in various bacterial strains.

Therapeutic Potential

The compound is being explored for its therapeutic effects beyond enzyme inhibition:

- Anti-inflammatory Properties : Studies suggest it may reduce inflammation through modulation of immune responses.

- Anticancer Activity : Preliminary studies indicate potential anticancer effects by inducing apoptosis in cancer cell lines.

Material Science

The unique chemical properties of this compound make it suitable for applications in developing new materials:

- Catalysts : Its ability to facilitate certain chemical reactions positions it as a potential catalyst in organic synthesis.

- Building Blocks : The compound can serve as a building block for synthesizing more complex molecules in pharmaceutical chemistry.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication in cancer cells. The sulfamoyl group may enhance binding affinity to certain proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the target compound is absent in the provided evidence, its structural analogs from (compounds 5a–5d) offer insights into how variations in acyl chain length and branching influence properties. These analogs share a sulfamoylphenyl scaffold but differ in the attached acyl groups and heterocyclic cores (tetrahydrofuran vs. tetrahydroquinolin). Below is a detailed comparison based on :

Table 1: Physicochemical and Spectral Properties of Analogs (5a–5d)

| Compound | Acyl Group | Yield (%) | m.p. (°C) | [α]D (c, solvent) | Molecular Formula | EI-MS [M+H]+ |

|---|---|---|---|---|---|---|

| 5a | Butyramide (C4) | 51.0 | 180–182 | +4.5° (0.10, MeOH) | C₁₄H₁₉N₂O₅S | 327.4 |

| 5b | Pentanamide (C5) | 45.4 | 174–176 | +5.7° (0.08, MeOH) | C₁₅H₂₁N₂O₅S | 341.4 |

| 5c | Hexanamide (C6) | 48.3 | 142–143 | +6.4° (0.10, MeOH) | C₁₆H₂₃N₂O₅S | 355.4 |

| 5d | Heptanamide (C7) | 45.4 | 143–144 | +4.7° (0.10, MeOH) | C₁₇H₂₅N₂O₅S | 369.4 |

Key Observations:

Acyl Chain Length and Yield :

- Longer acyl chains (e.g., 5c , C6) marginally improve yields compared to shorter chains (e.g., 5b , C5: 45.4% vs. 48.3%) .

- Melting Points : Shorter chains (C4–C5) exhibit higher melting points (~174–182°C), likely due to stronger intermolecular interactions, while longer chains (C6–C7) show reduced m.p. (~142–144°C) due to increased hydrophobicity .

Stereochemical and Spectral Trends :

- Optical rotation ([α]D) increases with chain length (C4: +4.5° → C6: +6.4°), suggesting conformational rigidity influenced by acyl group size .

- ¹³C-NMR : The carbonyl resonance (~172–174 ppm) remains consistent, while alkyl carbon shifts vary with chain length (e.g., δ 13.6–21.9 ppm) .

Structural Differences vs. Target Compound: Heterocyclic Core: The analogs in feature a tetrahydrofuran ring, whereas the target compound has a tetrahydroquinolin system. The latter’s aromaticity and larger ring size may enhance π-π stacking and binding affinity in biological targets. Branching in Acyl Group: The target’s isobutyramide group (branched C4) contrasts with the linear acyl chains in 5a–5d.

Biological Activity

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, an isopentyl group, and a sulfamoyl moiety. The unique structural characteristics contribute to its biological activity. The presence of the isopentyl group enhances lipophilicity, potentially increasing the compound's ability to interact with biological targets.

Molecular Formula

- Molecular Weight : 434.6 g/mol

- Molecular Formula : C22H28N2O3S

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs), which are involved in physiological and pathological processes. Inhibitory studies indicate that it can effectively inhibit isoforms such as hCA I, II, IV, and VII with varying potency .

- Anticancer Activity : Research has indicated that derivatives of quinoline compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory activities through the modulation of inflammatory pathways .

Case Study 1: Carbonic Anhydrase Inhibition

A study reported that sulfonamide derivatives similar to this compound exhibited potent inhibition against carbonic anhydrase isoforms. The inhibitory constants (K_i) ranged from 0.53 nM to 917 nM across different isoforms . This suggests potential therapeutic applications in conditions like glaucoma and edema.

Case Study 2: Anticancer Activity

In vitro studies on quinoline derivatives have demonstrated their ability to inhibit proliferation in various cancer cell lines. One study found that similar compounds induced significant apoptosis in breast cancer cells through the activation of caspase pathways . This highlights the potential of this compound in cancer therapy.

Summary of Biological Activities

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity in academic research?

Methodological Answer:

- Experimental Design: Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between factors like reaction time (8–24 hrs) and molar ratios (1:1.2–1:3) .

- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (≥95% purity threshold) .

- Yield Optimization: Monitor intermediates using LC-MS to detect side products (e.g., sulfonamide hydrolysis) and adjust protecting groups if necessary .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Q. Q3. What preliminary assays are recommended to evaluate its bioactivity in academic settings?

Methodological Answer:

- In Vitro Screening: Use dose-response assays (e.g., IC50 determination) against cancer cell lines (e.g., MCF-7, HeLa) with positive controls (e.g., doxorubicin) .

- Target Binding: Perform fluorescence polarization assays to assess binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) .

Advanced Research Questions

Q. Q4. How can computational methods enhance the understanding of this compound’s reactivity and interaction mechanisms?

Methodological Answer:

- Reaction Path Modeling: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy barriers for sulfamoyl group formation .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with sulfonamide-binding enzymes) to predict binding modes and residence times .

- Machine Learning: Train models on analogous compounds to predict solubility or metabolic stability using descriptors like logP and topological polar surface area .

Q. Q5. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

-

Analog Synthesis: Modify the isopentyl chain (e.g., branching, length) and sulfamoyl-phenyl substituents (e.g., electron-withdrawing groups) .

-

SAR Table Example:

Derivative Modification IC50 (μM) Solubility (mg/mL) Parent None 12.3 0.45 A28 -CF3 at phenyl 8.7 0.32 A29 Isopentyl → Cyclohexyl 18.9 0.67 Data adapted from tetrahydroquinolin derivatives .

Q. Q6. What advanced techniques resolve contradictions in reported biological data for this compound?

Methodological Answer:

Q. Q7. How can reaction engineering principles improve scalability for academic batch synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.